![molecular formula C8H10F3N3O6 B2772320 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 2171582-31-1](/img/structure/B2772320.png)
2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
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Description
The compound “2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid” is a salt with a molecular weight of 301.18 . The IUPAC name for this compound is "2,2,2-trifluoroacetic acid–2- (4- (aminomethyl)-2,5-dioxoimidazolidin-1-yl)acetic acid (1/1)" .
Molecular Structure Analysis
The InChI code for the compound is "1S/C6H9N3O4.C2HF3O2/c7-1-3-5 (12)9 (2-4 (10)11)6 (13)8-3;3-2 (4,5)1 (6)7/h3H,1-2,7H2, (H,8,13) (H,10,11); (H,6,7)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 106-107 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Drug Development
The five-membered pyrrolidine ring, present in EN300-1587880, is widely used by medicinal chemists to design compounds for treating human diseases. Key aspects include:
- Pseudorotation : The non-planarity of the ring (pseudorotation) enhances three-dimensional coverage .
Organic Synthesis and Functionalization
EN300-1587880 can serve as a versatile building block in organic synthesis:
- Protodeboronation : While protocols for functionalizing alkyl boronic esters are well-established, protodeboronation (removing the boron group) remains an area of interest .
Valorization of Biomass-Derived Furfurals
EN300-1587880 can be involved in the synthesis of valuable compounds:
properties
IUPAC Name |
2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4.C2HF3O2/c7-1-3-5(12)9(2-4(10)11)6(13)8-3;3-2(4,5)1(6)7/h3H,1-2,7H2,(H,8,13)(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAIGVPBDXNQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)N(C(=O)N1)CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
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